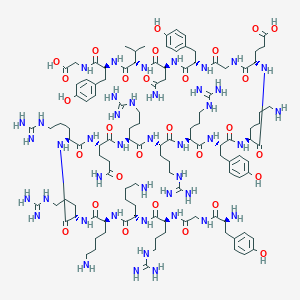

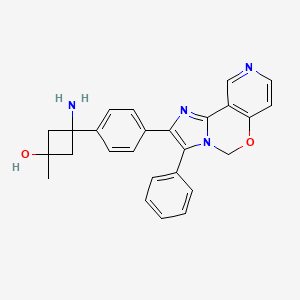

![molecular formula C23H21N5O3 B611240 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

TC AC 28 is widely used in scientific research due to its high affinity and selectivity for BET bromodomains. Its applications include:

Mécanisme D'action

TC AC 28 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated histones. This inhibition disrupts the recruitment of BET proteins to chromatin, leading to changes in gene expression. The molecular targets of TC AC 28 include the second bromodomain of BET proteins, with a high selectivity and affinity .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

TC AC 28 has been identified as a high-affinity BET bromodomain ligand, with Kd values of 40, 800 nM for Brd2 (2), Brd2 (1), respectively . This suggests that TC AC 28 interacts with these proteins, potentially influencing their function and the biochemical reactions they are involved in.

Cellular Effects

Given its role as a BET bromodomain ligand, it can be inferred that TC AC 28 may influence cellular processes by interacting with Brd2 proteins .

Molecular Mechanism

The molecular mechanism of TC AC 28 involves its interaction with Brd2 proteins . As a high-affinity BET bromodomain ligand, TC AC 28 binds to these proteins, potentially influencing their function and the biochemical reactions they are involved in.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of TC AC 28 in laboratory settings. It has been synthesized on a near-gram scale in seven steps, suggesting that it is stable enough for use in research .

Metabolic Pathways

Given its role as a BET bromodomain ligand, it can be inferred that TC AC 28 may be involved in pathways related to the function of Brd2 proteins .

Subcellular Localization

Given its role as a BET bromodomain ligand, it can be inferred that TC AC 28 may be localized to the same subcellular compartments as Brd2 proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of TC AC 28 involves a seven-step process, starting from commercially available starting materials. The key steps include the formation of the triazolo-benzodiazepine core and subsequent functionalization to introduce the indole and methoxy groups. The final steps involve the esterification of the acetic acid moiety .

Industrial Production Methods

While specific industrial production methods for TC AC 28 are not widely documented, the synthesis on a gram scale has been achieved with notable improvements in the yield of the final steps. This suggests that the compound can be produced in larger quantities for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions

TC AC 28 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole and triazolo-benzodiazepine moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of TC AC 28 include various acids and bases for esterification and deprotection steps, as well as oxidizing and reducing agents for functional group transformations .

Major Products Formed

The major products formed from reactions involving TC AC 28 are typically derivatives with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to TC AC 28 include other BET bromodomain inhibitors such as JQ1, I-BET762, and PFI-1. These compounds also target BET bromodomains but may differ in their selectivity, affinity, and pharmacokinetic properties .

Uniqueness

What sets TC AC 28 apart from other BET inhibitors is its high selectivity for the second bromodomain over the first, making it a valuable tool for studying the specific functions of different bromodomains within the BET family .

Propriétés

IUPAC Name |

methyl 2-[6-(1H-indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-13-26-27-23-19(12-21(29)31-3)25-22(16-5-4-6-18-15(16)9-10-24-18)17-11-14(30-2)7-8-20(17)28(13)23/h4-11,19,24H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARZHTSXOQRRPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)OC)C4=C5C=CNC5=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester (TC AC 28) as a chemical probe?

A: TC AC 28 is a highly selective inhibitor of bromo and extra terminal (BET) bromodomains. [] This selectivity makes it a valuable tool for researchers studying the role of BET bromodomains in various biological processes, including gene transcription and epigenetic regulation. The availability of a gram-scale synthesis protocol [] enables researchers to access sufficient quantities of this compound for in-depth investigations.

Q2: How does the structure of this compound (TC AC 28) relate to its activity?

A: While the provided research primarily focuses on the synthesis of TC AC 28 [], it highlights that the compound belongs to a larger class of molecules known as 1,4-benzodiazepines. These molecules are considered "privileged scaffolds" due to their diverse biological activities. [] Further research specifically investigating the structure-activity relationship (SAR) of TC AC 28 and its analogues would be necessary to elucidate how specific structural features influence its potency and selectivity as a BET bromodomain inhibitor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

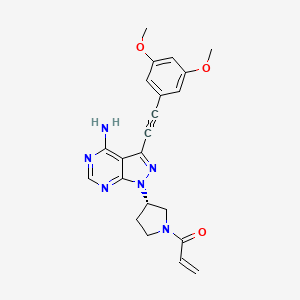

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)

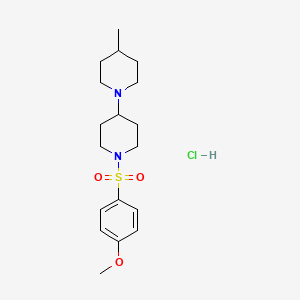

![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)

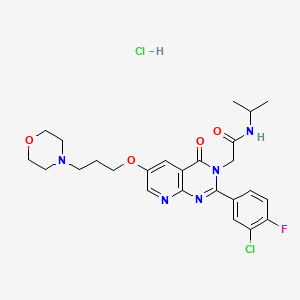

![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)

![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)